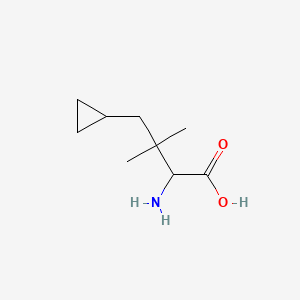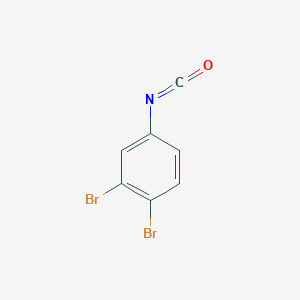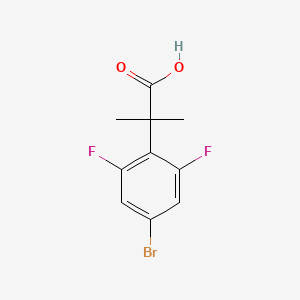
Sodium hydroxy(1,2,3-thiadiazol-5-yl)methanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium hydroxy(1,2,3-thiadiazol-5-yl)methanesulfonate is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of sodium hydroxy(1,2,3-thiadiazol-5-yl)methanesulfonate typically involves the reaction of 1,2,3-thiadiazole derivatives with methanesulfonyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Material: 1,2,3-thiadiazole derivative
Reagent: Methanesulfonyl chloride
Base: Sodium hydroxide
Solvent: Typically an organic solvent such as dichloromethane
Temperature: Controlled, usually around room temperature
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized for yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Sodium hydroxy(1,2,3-thiadiazol-5-yl)methanesulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of thiol or sulfide derivatives.
Substitution: Nucleophilic substitution reactions can occur at the sulfonate group, leading to the formation of various substituted thiadiazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce thiols or sulfides. Substitution reactions can lead to a variety of substituted thiadiazole derivatives.
Applications De Recherche Scientifique
Sodium hydroxy(1,2,3-thiadiazol-5-yl)methanesulfonate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex thiadiazole derivatives.
Biology: Thiadiazole derivatives have shown potential as antimicrobial and anticancer agents.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and antiviral activities.
Industry: It is used in the development of new materials with specific properties, such as conductivity or luminescence.
Mécanisme D'action
The mechanism of action of sodium hydroxy(1,2,3-thiadiazol-5-yl)methanesulfonate involves its interaction with specific molecular targets. In biological systems, thiadiazole derivatives can interact with enzymes or receptors, leading to various biological effects. For example, they may inhibit the activity of certain enzymes, leading to antimicrobial or anticancer effects. The exact molecular targets and pathways involved depend on the specific application and the structure of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,3-Thiadiazole: The parent compound of the class, known for its versatile chemical properties.
1,3,4-Thiadiazole: Another isomer with similar applications but different chemical properties.
Thidiazuron: A thiadiazole derivative used as a plant growth regulator.
Uniqueness
Sodium hydroxy(1,2,3-thiadiazol-5-yl)methanesulfonate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its sulfonate group, in particular, allows for a wide range of chemical modifications and applications.
Propriétés
Formule moléculaire |
C3H3N2NaO4S2 |
|---|---|
Poids moléculaire |
218.2 g/mol |
Nom IUPAC |
sodium;hydroxy(thiadiazol-5-yl)methanesulfonate |
InChI |
InChI=1S/C3H4N2O4S2.Na/c6-3(11(7,8)9)2-1-4-5-10-2;/h1,3,6H,(H,7,8,9);/q;+1/p-1 |
Clé InChI |
ZGHBGGHAOWERCE-UHFFFAOYSA-M |
SMILES canonique |
C1=C(SN=N1)C(O)S(=O)(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(3S)-3-[4-(trifluoromethyl)phenyl]butanoic acid](/img/structure/B13541323.png)

![3-(2,4-dimethylphenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B13541332.png)

![7,7-Difluoro-1-azaspiro[3.5]nonane](/img/structure/B13541337.png)

![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-[(1-methyl-1H-pyrazol-4-yl)methyl]propanoic acid](/img/structure/B13541348.png)





